N-2-Ethoxyethyl-Val-Ala-anilide

Description

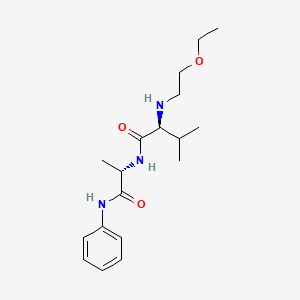

N-2-Ethoxyethyl-Val-Ala-anilide is a synthetic peptide derivative characterized by its anilide backbone and ethoxyethyl side chain. This compound is primarily utilized in biochemical research, particularly in the study of globin adducts—a critical marker for assessing exposure to electrophilic toxins or carcinogens . Its molecular weight is 335.45 g/mol, and its sequence includes a valine (Val) and alanine (Ala) peptide core modified with an N-2-ethoxyethyl group . This structural configuration enhances its stability and binding affinity in adduct formation assays compared to simpler analogs.

Properties

Molecular Formula |

C18H29N3O3 |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-anilino-1-oxopropan-2-yl]-2-(2-ethoxyethylamino)-3-methylbutanamide |

InChI |

InChI=1S/C18H29N3O3/c1-5-24-12-11-19-16(13(2)3)18(23)20-14(4)17(22)21-15-9-7-6-8-10-15/h6-10,13-14,16,19H,5,11-12H2,1-4H3,(H,20,23)(H,21,22)/t14-,16-/m0/s1 |

InChI Key |

ZYRCZFNWEPUEFA-HOCLYGCPSA-N |

Isomeric SMILES |

CCOCCN[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)NC1=CC=CC=C1 |

Canonical SMILES |

CCOCCNC(C(C)C)C(=O)NC(C)C(=O)NC1=CC=CC=C1 |

sequence |

VA |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-2-Ethoxyethyl-Val-Ala-anilide belongs to a family of Val-Leu/Ala-anilide derivatives, which are widely employed as detection standards for globin adducts. Below is a detailed comparison with key analogs based on molecular properties, substituent groups, and research applications:

Table 1: Structural and Functional Comparison

Key Differences and Research Findings

Substituent Effects on Hydrophobicity :

- The 2-ethoxyethyl group in this compound confers moderate hydrophobicity, enhancing its membrane permeability in cellular assays compared to the more polar 2-carbamoyl-ethyl analog (MW 376.5) .

- In contrast, the 2-chloroethyl derivative (MW 367.92) exhibits higher electrophilicity, making it reactive toward nucleophilic sites in DNA or proteins—a trait exploited in studies of alkylation damage .

Application-Specific Performance: this compound demonstrates superior stability in long-term storage compared to the 2-cyanoethyl variant (MW 358.48), which degrades under basic conditions due to its nitrile group . The succinyl-p-nitroanilide compound (MW 550.56) serves as a protease substrate, leveraging its nitroaniline release for enzymatic activity quantification, a role distinct from the ethoxyethyl derivative’s adduct detection focus .

Synthetic Accessibility: Ethoxyethyl derivatives are synthesized via nucleophilic substitution reactions, whereas carbamoyl or cyanoethyl analogs require additional steps (e.g., carbamate coupling or cyanation), increasing production complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.